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An In-depth Technical Guide to the Fundamental Properties of Vinyl Triflates

Introduction
Vinyl trifluoromethanesulfonates, commonly known as vinyl triflates, are a class of organic

compounds that have become indispensable reagents and intermediates in modern organic

synthesis. Their prominence stems from the trifluoromethanesulfonate (triflate or OTf) group,

which is one of the most effective leaving groups known.[1] This property renders the vinylic

carbon highly susceptible to a wide array of transformations, making vinyl triflates versatile

precursors for constructing complex molecular architectures.

They are frequently employed as stable and reactive alternatives to vinyl halides in transition-

metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-

heteroatom bonds with exceptional control over regio- and stereochemistry.[1] Their utility

extends to elimination reactions for alkyne synthesis, nucleophilic additions, and radical

reactions, positioning them as critical building blocks in the synthesis of natural products,

pharmaceuticals, and advanced materials.[1][2] This guide provides a comprehensive overview

of their core properties, synthesis, and reactivity for professionals in research and drug

development.

Core Physicochemical and Structural Properties
The reactivity of vinyl triflates is a direct consequence of their electronic and structural

characteristics. The molecule consists of a vinyl group (C=C) bonded to an oxygen atom, which
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is in turn attached to a trifluoromethanesulfonyl group (-SO₂CF₃). The strong electron-

withdrawing nature of the CF₃ group, transmitted through the sulfonyl linkage, makes the triflate

anion (CF₃SO₃⁻) exceptionally stable and therefore an excellent leaving group.[2] This

facilitates the cleavage of the C-O bond in many reactions.

Physical and Computed Properties
Quantitative data for the parent compound, ethenyl trifluoromethanesulfonate, provides a

baseline for understanding this class of molecules.

Property Value Source

Molecular Formula C₃H₃F₃O₃S [3]

Molecular Weight 176.12 g/mol [1][3]

IUPAC Name
ethenyl

trifluoromethanesulfonate
[3]

CAS Number 53547-61-8 [1][3]

InChIKey
VDDXQSUSMHZCLS-

UHFFFAOYSA-N
[3]

Canonical SMILES C=COS(=O)(=O)C(F)(F)F [3]

XLogP3 1.6 [3]

Topological Polar Surface Area 51.8 Å² [3]

Spectroscopic Characteristics
The structural features of vinyl triflates give rise to characteristic signals in various

spectroscopic analyses.

¹H NMR: Protons on the vinyl group typically appear in the δ 5.0-7.5 ppm range, with their

chemical shifts and coupling constants being indicative of the substitution pattern on the

double bond.
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¹³C NMR: The vinylic carbons resonate in the olefinic region of the spectrum. The carbon

atom directly attached to the triflate oxygen is significantly influenced by its electronegativity.

The trifluoromethyl carbon appears as a quartet due to coupling with the three fluorine

atoms, typically around δ 118 ppm with a large J-coupling constant (J ≈ 317-320 Hz).[4]

¹⁹F NMR: A singlet corresponding to the -CF₃ group is a hallmark of vinyl triflates.

IR Spectroscopy: Characteristic absorption bands include those for the C=C stretch (approx.

1670 cm⁻¹) and strong, distinct stretches for the S=O bonds of the sulfonate group (approx.

1416 and 1140 cm⁻¹).[4]

Representative Spectroscopic Data
The following table summarizes spectroscopic data for a representative vinyl triflate, 1-phenyl-

1-cyclohexen-2-yl trifluoromethanesulfonate.

Nucleus
Chemical Shift (δ, ppm) or
Wavenumber (cm⁻¹)

Key Features & Notes

¹H NMR

7.32–7.11 (5H, m), 5.09 (1H,

d), 4.90 (1H, dt), 2.64 (2H, m),

2.36 (2H, t), 1.79–1.55 (4H, m)

Data corresponds to a

substituted vinyl triflate,

showcasing typical regions for

aromatic and vinylic protons.[4]

¹³C NMR

156.7, 142.2, 128.4, 128.3,

125.7, 118.6 (q, J=317 Hz),

104.2, 35.4, 34.9, 30.3, 26.0

The quartet at 118.6 ppm is

characteristic of the CF₃

carbon.[4]

IR (CHCl₃)
1671 (C=C), 1416 (S=O), 1142

(S=O) cm⁻¹

Strong absorptions for the

sulfonyl group are prominent.

[4]

Synthesis of Vinyl Triflates
Vinyl triflates are accessible through several reliable synthetic routes, most commonly from

carbonyl compounds or alkynes.

From Ketones and other Carbonyl Compounds
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The most prevalent method for synthesizing vinyl triflates involves the trapping of an enolate

with a triflating agent.[1] Unsymmetrical ketones can yield regioisomeric vinyl triflates. The

formation of the less substituted (kinetic) enolate is typically favored by using bulky, strong,

non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide

(LiHMDS) at low temperatures (-78 °C).[1] The more substituted (thermodynamic) enolate can

be favored by using weaker bases and higher temperatures.

Common triflating agents include triflic anhydride (Tf₂O), N-phenyltriflimide (PhNTf₂), and N-(5-

chloro-2-pyridyl)triflimide (Comins' reagent).[1]

Ketone

Enolate Formation

Lithium Enolate
(Kinetic or Thermodynamic)

Base (e.g., LDA)
-78 °C

Enolate Trapping

Vinyl Triflate

Triflating Agent
(e.g., Tf₂O, PhNTf₂)

Click to download full resolution via product page

Figure 1. General workflow for synthesizing vinyl triflates from ketones.

From Alkynes

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/product/b1252156?utm_src=pdf-body
https://www.benchchem.com/product/b1252156
https://www.benchchem.com/product/b1252156?utm_src=pdf-body
https://www.benchchem.com/product/b1252156
https://www.benchchem.com/product/b1252156
https://www.benchchem.com/product/b1252156?utm_src=pdf-body-img
https://www.benchchem.com/product/b1252156?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1252156?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Vinyl triflates can also be prepared via the hydrotriflation of terminal alkynes.[5] This method

involves the addition of triflic acid (TfOH) across the triple bond. A notable protocol uses a

combination of TfOH and trimethylsilyl azide (TMSN₃) to achieve chemoselective conversion of

terminal alkynes to 1,1-disubstituted vinyl triflates, leaving internal alkynes unreacted.[5]

Other methods employ zinc(II) triflate as a catalyst.[1]

Terminal Alkyne

Hydrotriflation

TfOH / TMSN₃

DCM, rt

1,1-Disubstituted
Vinyl Triflate

Click to download full resolution via product page

Figure 2. Synthesis of vinyl triflates via alkyne hydrotriflation.

Reactivity and Applications in Synthesis
The high reactivity of the C-OTf bond makes vinyl triflates exceptionally useful substrates in a

variety of powerful synthetic transformations.

Transition-Metal-Catalyzed Cross-Coupling Reactions
This is the most significant area of application for vinyl triflates. They serve as excellent

electrophilic partners in reactions that form new C-C and C-heteroatom bonds. Their reactivity

in oxidative addition to low-valent metal centers, such as Pd(0) or Ni(0), is a key step that

initiates the catalytic cycle.[1] The reactivity order for oxidative addition to Pd(0) is generally

vinyl-OTf > vinyl-Br.[6]
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Suzuki-Miyaura Coupling: Reaction with organoboron compounds to form substituted

alkenes and conjugated systems.[1]

Heck Reaction: Coupling with alkenes to yield dienes and other unsaturated products.

Recent variations include deoxygenative Heck reactions that proceed via a cine-substitution

pathway.[1][7]

Stille Coupling: Reaction with organostannanes.[8]

Sonogashira Coupling: Coupling with terminal alkynes to produce enynes.

Buchwald-Hartwig Amination: Formation of enamines by coupling with amines.

Cross-Electrophile Coupling: Nickel-catalyzed reactions that couple vinyl triflates with other

electrophiles, such as vinyl chlorosilanes.[9]
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Figure 3. Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Elimination Reactions
Vinyl triflates can undergo elimination of triflic acid to furnish alkynes. This transformation can

be achieved using strong bases, but milder conditions have also been developed. For instance,
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tetrabutylammonium fluoride (TBAF) can serve as a mild base to promote the elimination at

room temperature, offering a practical alternative that avoids harsh conditions.[4][10]

Vinyl Triflate

β-Elimination

Base (e.g., TBAF)
DMF, rt

Alkyne

Click to download full resolution via product page

Figure 4. Elimination pathway from vinyl triflates to alkynes.

Radical Reactions
While less common than their use in ionic pathways, vinyl triflates can also participate in

radical reactions. They can act as radical acceptors, for instance, in radical trifluoromethylation

reactions where a CF₃ radical adds to the double bond.[2][11] They can also serve as both a

radical acceptor and a trifluoromethyl radical source in certain systems.[2]

Key Experimental Protocols
The following sections provide detailed, representative methodologies for the synthesis and

application of vinyl triflates.

Protocol 1: Synthesis of a Vinyl Triflate from a Ketone
(Kinetic Control)
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This protocol describes the formation of the less substituted vinyl triflate from an

unsymmetrical ketone using LDA and N-phenyltriflimide (PhNTf₂).

Materials and Equipment:

Anhydrous tetrahydrofuran (THF)

Diisopropylamine

n-Butyllithium (n-BuLi) in hexanes

Ketone starting material

N-phenyltriflimide (PhNTf₂)

Argon or nitrogen inert atmosphere setup

Dry glassware, syringes, and magnetic stirrer

Low-temperature bath (-78 °C, dry ice/acetone)

Procedure:

Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a

thermometer, and a nitrogen inlet.

In the flask, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF.

Cool the solution to -78 °C using a dry ice/acetone bath.

Slowly add n-BuLi (1.05 equivalents) dropwise via syringe. Stir the resulting LDA solution

at -78 °C for 30 minutes.

Add a solution of the ketone (1.0 equivalent) in anhydrous THF dropwise to the LDA

solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

Add a solution of N-phenyltriflimide (1.1 equivalents) in anhydrous THF dropwise. The

reaction is often rapid.
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Allow the reaction mixture to slowly warm to room temperature over several hours or

overnight.

Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate

(3x).

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate

(MgSO₄), and filter.

Concentrate the solvent in vacuo. Purify the crude product by flash column

chromatography on silica gel to yield the pure vinyl triflate.

Protocol 2: Suzuki-Miyaura Cross-Coupling of a Vinyl
Triflate
This protocol outlines a typical palladium-catalyzed coupling of a vinyl triflate with an

arylboronic acid.

Materials and Equipment:

Vinyl triflate

Arylboronic acid

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)

Argon or nitrogen inert atmosphere setup

Schlenk flask or sealed tube

Procedure:
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To a Schlenk flask, add the vinyl triflate (1.0 equivalent), arylboronic acid (1.2-1.5

equivalents), palladium catalyst (2-5 mol%), and base (2.0-3.0 equivalents).

Evacuate and backfill the flask with argon or nitrogen three times to establish an inert

atmosphere.

Add the degassed, anhydrous solvent via syringe.

Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir until

the reaction is complete (monitor by TLC or GC-MS).

Cool the mixture to room temperature and dilute with water and an organic solvent (e.g.,

ethyl acetate).

Separate the layers and extract the aqueous layer with the organic solvent (2x).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

Concentrate the solvent under reduced pressure.

Purify the residue by flash column chromatography to obtain the desired coupled product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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